
1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another method includes the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as the use of microwave irradiation to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amines used .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with molecular targets, such as enzymes. For instance, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, leading to reduced synthesis of certain hormones .
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: This compound shares the triazole ring structure but lacks the ethanone moiety.
1,2,4-Triazol-3-amine: Another similar compound with a different substitution pattern on the triazole ring.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: This compound features a tricyclohexylstannyl group instead of the ethanone moiety.
Uniqueness: 1-(3-Amino-1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone moiety allows for additional functionalization and interaction with molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
103394-80-5 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1-(3-amino-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H6N4O/c1-3(9)8-2-6-4(5)7-8/h2H,1H3,(H2,5,7) |
InChI Key |
KEVLZFVVRTWLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
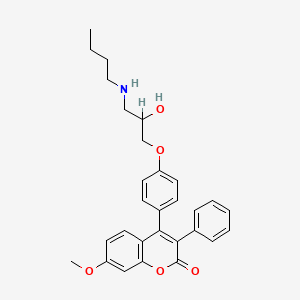
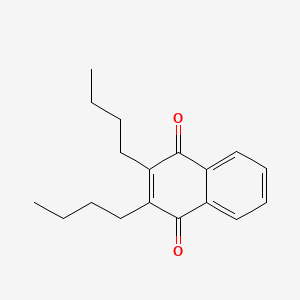
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
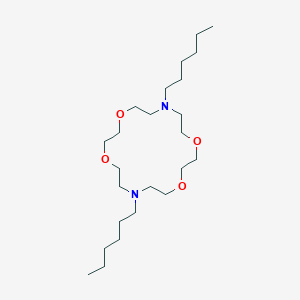

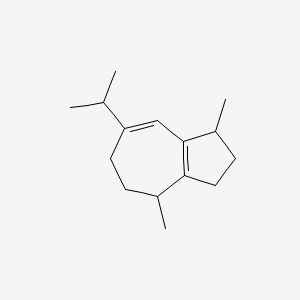
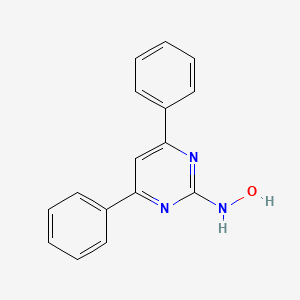

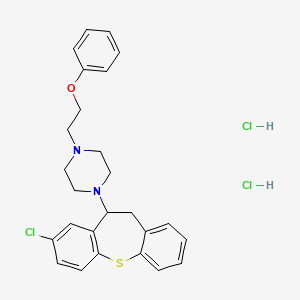
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

